molecular formula C16H22N6OS2 B11184690 {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate

Cat. No.: B11184690
M. Wt: 378.5 g/mol
InChI Key: REQYOESXHGRRKE-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring, an amino group, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the addition of the diethylcarbamodithioate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

{4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl diethylcarbamodithioate apart from similar compounds is its methoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique functional group can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N6OS2

Molecular Weight

378.5 g/mol

IUPAC Name

[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C16H22N6OS2/c1-4-22(5-2)16(24)25-10-13-19-14(17)21-15(20-13)18-11-6-8-12(23-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H3,17,18,19,20,21)

InChI Key

REQYOESXHGRRKE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)N

Origin of Product

United States

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